1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated control systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an ethanone.
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoropropanone: Similar structure with an additional carbon in the chain.
3,5-Dimethoxyacetophenone: Lacks the trifluoromethyl group but has a similar aromatic substitution pattern.
Uniqueness
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of both the trifluoromethyl group and the 3,5-dimethoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIKFLHBUJBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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